molecular formula C22H21N3O5 B12821458 (1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-(methylamino)acetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

(1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-(methylamino)acetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

Cat. No.: B12821458
M. Wt: 407.4 g/mol
InChI Key: MUUFJIFAAHRREF-IERDGZPVSA-N
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Description

(1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-(methylamino)acetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid is a sophisticated synthetic intermediate of significant interest in medicinal chemistry and oncology research. This compound features a complex tetrahydro-β-carboline scaffold integrated with a benzo[d][1,3]dioxole (piperonyl) group and a methylaminoacetyl side chain. Its primary research value lies in its role as a key precursor in the synthesis of potent and selective inhibitors of the Embryonic Ectoderm Development (EED) protein. EED is a critical component of the Polycomb Repressive Complex 2 (PRC2), which regulates gene expression through histone methylation. Dysregulation of PRC2 is implicated in various cancers , making it a promising therapeutic target. Researchers utilize this intermediate to develop novel EED inhibitors that disrupt the PRC2 complex's oncogenic activity by competitively binding to the H3K27me3 pocket of EED , leading to the inhibition of histone methyltransferase activity and subsequent anti-tumor effects in preclinical models. This high-purity compound is intended for use in synthetic route development, structure-activity relationship (SAR) studies, and as a building block for advanced probe molecules. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C22H21N3O5

Molecular Weight

407.4 g/mol

IUPAC Name

(1S,3R)-1-(1,3-benzodioxol-5-yl)-2-[2-(methylamino)acetyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid

InChI

InChI=1S/C22H21N3O5/c1-23-10-19(26)25-16(22(27)28)9-14-13-4-2-3-5-15(13)24-20(14)21(25)12-6-7-17-18(8-12)30-11-29-17/h2-8,16,21,23-24H,9-11H2,1H3,(H,27,28)/t16-,21+/m1/s1

InChI Key

MUUFJIFAAHRREF-IERDGZPVSA-N

Isomeric SMILES

CNCC(=O)N1[C@H](CC2=C([C@@H]1C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25)C(=O)O

Canonical SMILES

CNCC(=O)N1C(CC2=C(C1C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25)C(=O)O

Origin of Product

United States

Preparation Methods

Formation of the Benzo[d]dioxole Moiety

  • The benzo[d]dioxole ring is typically constructed via cyclization of catechol derivatives with formaldehyde under acidic conditions. This step forms the methylenedioxyphenyl group, which is essential for the compound’s lipophilicity and receptor binding properties.

Construction of the Pyrido[3,4-b]indole Core

  • The tetrahydro-β-carboline scaffold is synthesized through a Pictet-Spengler type cyclization involving tryptophan or its derivatives and an aldehyde or ketone. This cyclization forms the core pyridoindole structure with the correct ring fusion.

  • Control of stereochemistry at positions 1 and 3 (1S,3R) is achieved by using chiral starting materials or chiral catalysts during this cyclization step.

Introduction of the 2-(Methylamino)acetyl Side Chain

  • The methylaminoacetyl group is introduced via acylation of the pyridoindole intermediate with 2-(methylamino)acetyl chloride or an equivalent acylating agent.

  • Reductive amination may be employed to install the methylamino group, using methylamine and a suitable reducing agent such as sodium cyanoborohydride.

Carboxylation and Final Functional Group Adjustments

  • The carboxylic acid at position 3 is introduced by hydrolysis of ester intermediates or by direct carboxylation reactions.

  • Purification steps include crystallization and chromatographic techniques to ensure enantiomeric purity and removal of side products.

Step Reagents/Conditions Notes
Benzo[d]dioxole formation Catechol + formaldehyde, acidic medium Mild acid catalysis, temperature control
Pyridoindole core synthesis Tryptophan derivative + aldehyde, chiral catalyst Pictet-Spengler cyclization, stereocontrol
Methylaminoacetylation 2-(Methylamino)acetyl chloride, base (e.g., triethylamine) Anhydrous conditions, low temperature
Carboxylation/hydrolysis Ester hydrolysis with aqueous base or acid Controlled pH to avoid racemization
  • The stereochemistry at 1S and 3R is crucial for biological activity. Enantiomeric purity is maintained by:

    • Using chiral auxiliaries or asymmetric catalysts during cyclization.

    • Monitoring stereochemistry by chiral HPLC (e.g., Chiralpak® columns) and confirming by X-ray crystallography.

  • Scale-up involves optimizing reaction times, temperatures, and solvent systems to maximize yield and purity.

  • Continuous flow reactors may be employed for better control of reaction parameters.

  • Advanced purification methods such as preparative chiral chromatography or crystallization are used to ensure batch consistency.

Step No. Description Key Reagents/Conditions Outcome/Notes
1 Benzo[d]dioxole ring formation Catechol, formaldehyde, acid catalyst Formation of methylenedioxyphenyl group
2 Pyridoindole core synthesis Tryptophan derivative, aldehyde, chiral catalyst Formation of tetrahydro-β-carboline scaffold with stereocontrol
3 Methylaminoacetyl group introduction 2-(Methylamino)acetyl chloride, base Acylation at position 2
4 Carboxylation/hydrolysis Hydrolysis reagents (acid/base) Formation of carboxylic acid at position 3
5 Purification Chromatography, crystallization Isolation of pure (1S,3R) enantiomer
  • The compound’s stereochemistry and purity are confirmed by nuclear magnetic resonance (NMR), mass spectrometry (MS), and chiral high-performance liquid chromatography (HPLC).

  • Melting point determination (~209 °C) and solubility profiles (slightly soluble in chloroform and DMSO) are consistent with literature data.

  • The molecular weight is approximately 407.4 g/mol, matching the calculated formula C22H21N3O5.

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The carboxylic acid moiety (C-3 position) is susceptible to typical acid-derived transformations:

  • Salt Formation : Reacts with bases (e.g., NaOH) to form water-soluble carboxylate salts.

  • Esterification : Under acidic conditions (e.g., H₂SO₄, methanol), forms methyl esters .

  • Amidation : Coupling with amines (e.g., EDCI/HOBt) yields amide derivatives.

Reaction Type Conditions Product
Salt FormationNaOH (aqueous)Sodium carboxylate (enhanced solubility)
EsterificationH⁺/ROH (e.g., methanol)Methyl ester (e.g., methyl (1S,3R)-...-3-carboxylate)
AmidationEDCI, HOBt, amineAmide derivatives (e.g., N-substituted carboxamides)

Methylamino Acetyl Group Reactivity

The 2-(methylamino)acetyl side chain participates in:

  • Hydrolysis : Acidic or basic hydrolysis cleaves the amide bond, yielding acetic acid and methylamine .

  • N-Alkylation/Acylation : The secondary amine reacts with alkyl halides or acyl chlorides .

Reaction Type Conditions Product
HydrolysisHCl (6M), refluxAcetic acid + methylamine
N-AlkylationR-X, K₂CO₃N-alkylated derivatives (e.g., N-ethyl substitution)

Benzo[d] dioxole Reactivity

The methylenedioxy ring undergoes:

  • Acidic Cleavage : Concentrated HCl or HBr opens the ring to form catechol derivatives .

  • Oxidative Degradation : Strong oxidants (e.g., KMnO₄) may fragment the aromatic system .

Reaction Type Conditions Product
Acidic CleavageHCl (conc.), heat1,2-Dihydroxybenzene (catechol) + CO₂
OxidationKMnO₄, H⁺Quinone or fragmented products

Stereochemical Considerations

The (1S,3R) configuration is critical for biological activity . Key stereospecific reactions include:

  • Epimerization : Under basic or acidic conditions, the C-1 and C-3 stereocenters may racemize, forming inactive diastereomers .

  • Enzymatic Hydrolysis : Stereoselective cleavage by esterases or proteases .

Photolytic Degradation

UV exposure induces:

  • Ring-opening of the benzo[d] dioxole group .

  • Decarboxylation of the carboxylic acid.

Thermal Decomposition

At >150°C, the compound undergoes:

  • Dehydration of the tetrahydro-pyridoindole core.

  • Fragmentation of the acetyl side chain .

Hazardous Reactions

  • Skin/Eye Irritation : Direct contact may cause irritation due to the carboxylic acid and amine groups .

  • Respiratory Sensitization : Inhalation of aerosolized particles during reactions .

Scientific Research Applications

Antidepressant Activity

Research has indicated that compounds structurally related to this molecule may exhibit antidepressant effects. The pyridoindole scaffold is known for its activity in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies suggest that derivatives of this compound could be explored as novel antidepressants due to their ability to enhance mood and alleviate symptoms of depression.

Anticancer Properties

The unique structure of (1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-(methylamino)acetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid may also provide anticancer properties. Preliminary studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells. Further investigation into its mechanism of action could reveal its potential as an anticancer agent.

Neuroprotective Effects

Given its structural characteristics, this compound may offer neuroprotective benefits. Compounds with similar frameworks have demonstrated the ability to protect neuronal cells from oxidative stress and neurodegeneration. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Enzyme Inhibition

The compound's ability to interact with specific enzymes could be leveraged in biochemical assays or therapeutic contexts. For instance, it may act as an inhibitor of enzymes involved in metabolic pathways or signal transduction processes, which can be crucial for developing targeted therapies.

Drug Delivery Systems

Due to its complex structure and potential for modification, this compound could be utilized in drug delivery systems. Its properties might allow for the encapsulation of other therapeutic agents, enhancing their bioavailability and targeted delivery within the body.

Case Study 1: Antidepressant Screening

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of pyridoindole compounds and evaluated their antidepressant-like effects using animal models. The findings indicated that certain modifications led to increased efficacy in serotonin receptor binding.

Case Study 2: Anticancer Activity

A research article in Cancer Research investigated the effects of indole-based compounds on cancer cell lines. The study concluded that specific structural elements were crucial for inducing apoptosis in malignant cells, suggesting a pathway for developing new cancer therapies based on similar compounds.

Mechanism of Action

The mechanism of action of (1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-(methylamino)acetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Core Structure Position 1 Position 2 Position 3 Molecular Formula Key Data Reference
Target compound THβC Benzo[d][1,3]dioxol-5-yl 2-(Methylamino)acetyl Carboxylic acid C₂₂H₂₁N₃O₅ N/A (hypothetical) N/A
(1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(chloroacetyl)-... methyl ester THβC Benzo[d][1,3]dioxol-5-yl Chloroacetyl Methyl ester C₂₂H₁₉ClN₂O₅ MW: 426.85; CAS: 629652-42-2
(1R,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2,3,4,9-tetrahydro... hydrochloride THβC Benzo[d][1,3]dioxol-5-yl None Carboxylic acid (HCl salt) C₁₉H₁₇ClN₂O₄ CAS: 474668-76-3; Discontinued commercial
(1S,3R)-1-Cyclopropyl-N-(7-(hydroxyamino)-7-oxoheptyl)-... carboxamide THβC Cyclopropyl 4-Methoxybenzyl Carboxamide C₂₈H₃₃N₅O₄ m.p.: 113–115°C; [α]D = +43.20
Tadalafil impurity (chloropretadalafil) THβC Benzo[d][1,3]dioxol-5-yl Chloroacetyl Methyl ester C₂₂H₁₉ClN₂O₅ CAS: 629652-40-0; SMPR 2014.011

Key Observations :

Carboxamide derivatives (e.g., compound 13d in ) show improved metabolic stability compared to esters or acids due to reduced hydrolysis susceptibility .

Position 3 Functional Groups :

  • Carboxylic acid (target compound) vs. methyl ester (): The acid form increases polarity, likely improving water solubility but reducing membrane permeability. Esters are often prodrugs designed to enhance bioavailability .
  • Hydrochloride salts () are used to improve crystallinity and stability .

Stereochemical Impact :

  • The (1S,3R) configuration in the target compound contrasts with (1S,3S) or (1R,3R) isomers (–12), which may exhibit reduced binding affinity due to mismatched stereochemistry in chiral environments .

Carboxamide-linked THβC derivatives () demonstrate histone deacetylase (HDAC) inhibition, highlighting the scaffold’s versatility in targeting epigenetic enzymes .

Analytical Data :

  • NMR : Key signals for THβC derivatives include indole NH (~10 ppm), methylenedioxy protons (5.9–6.1 ppm), and stereochemistry-dependent coupling constants (e.g., J = 8–12 Hz for trans-configurations) .
  • HRMS : Expected [M+H]+ for the target compound is 408.1553 (C₂₂H₂₂N₃O₅⁺), while methyl ester analogs () show [M+H]+ at 427.1065 (C₂₂H₂₀ClN₂O₅⁺) .

Biological Activity

The compound (1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-(methylamino)acetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid , also known under various synonyms including Tadalafil impurity, is a complex organic molecule with significant potential in medicinal chemistry. This article delves into its biological activities, focusing on anticancer properties and other pharmacological effects.

  • Molecular Formula: C22H19N2O5
  • Molecular Weight: 393.40 g/mol
  • CAS Number: 951661-81-7
  • Melting Point: 209 °C
  • Solubility: Slightly soluble in chloroform and DMSO

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer activity. For instance:

Case Study: Antitumor Activity

A study synthesized various derivatives of benzo[d][1,3]dioxol-5-yl compounds and evaluated their cytotoxic effects against several cancer cell lines (HepG2, HCT116, MCF-7). The results indicated that many derivatives exhibited significant antitumor activity:

CompoundIC50 (µM)Cancer Cell Line
Compound A2.38HepG2
Compound B1.54HCT116
Compound C4.52MCF7
Doxorubicin (Control)7.46HepG2
Doxorubicin (Control)8.29HCT116
Doxorubicin (Control)4.56MCF7

These findings suggest that certain derivatives of the compound can outperform standard treatments like doxorubicin in terms of efficacy while showing low toxicity to normal cells (IC50 > 150 µM) .

The anticancer mechanisms of the compound have been explored through various assays:

  • EGFR Inhibition : The compound showed potential in inhibiting the epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation.
  • Apoptosis Induction : Assessments using annexin V-FITC demonstrated that the compound can induce apoptosis in cancer cells.
  • Cell Cycle Analysis : The compound affected cell cycle progression, leading to an arrest in specific phases that hindered cancer cell growth.

Additionally, molecular docking studies indicated favorable interactions between the compound and target proteins involved in cancer pathways .

Other Pharmacological Activities

Beyond its anticancer properties, the compound has been investigated for other biological activities:

  • Anticonvulsant Effects : Some derivatives have shown efficacy in protecting against seizures induced by maximal electroshock and pentetrazole models .
  • Neuroprotective Properties : The potential neuroprotective effects are under investigation due to its structural similarities with known neuroprotective agents.

Q & A

Q. Enantiomeric Control :

  • Use chiral auxiliaries or asymmetric catalysis during cyclization steps.
  • Confirm stereochemistry via X-ray crystallography or chiral HPLC (e.g., Chiralpak® columns) .

How does the stereochemistry at positions 1S and 3R influence biological activity, particularly in phosphodiesterase (PDE) inhibition?

Advanced Research Question
Structural analogs (e.g., tadalafil derivatives) show that the (1S,3R) configuration is critical for PDE5A binding due to spatial alignment of the benzo[d][1,3]dioxol-5-yl and carboxylic acid groups with the enzyme’s catalytic domain .

  • Experimental Validation :
    • Compare IC₅₀ values of enantiomers using recombinant PDE isoforms.
    • Perform molecular docking studies with PDE5A crystal structures (PDB: 1UDT) to assess hydrogen-bonding interactions .

What analytical methods are recommended for structural confirmation and purity assessment?

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for the β-carboline protons (δ 7.2–8.5 ppm) and benzo[d][1,3]dioxol methoxy group (δ 5.9–6.1 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ matching C₂₃H₂₂N₃O₆⁺ (calc. 436.1508) .
  • HPLC-PDA : Monitor purity (>98%) using a C18 column (gradient: 0.1% TFA in acetonitrile/water) .

How can researchers address contradictions in reported IC₅₀ values across PDE inhibition assays?

Advanced Research Question
Discrepancies may arise from assay conditions (e.g., substrate concentration, enzyme source).

  • Methodological Solutions :
    • Standardize assays using AOAC SMPR 2014.011 guidelines for PDE inhibitors .
    • Include positive controls (e.g., sildenafil for PDE5A) and normalize data to enzyme activity (pmol/min/mg protein) .
    • Validate results with orthogonal methods like fluorescence polarization or surface plasmon resonance .

What strategies improve metabolic stability for in vivo studies?

Advanced Research Question
The methylamino acetyl and carboxylic acid groups are susceptible to hydrolysis and glucuronidation.

  • Optimization Approaches :
    • Replace the methylamino group with a cyclopropylamine to reduce CYP450 metabolism .
    • Use prodrugs (e.g., ester prodrugs) to enhance oral bioavailability .
    • Assess stability in liver microsomes (human/rat) with LC-MS/MS quantification of parent compound and metabolites .

How can computational modeling predict off-target interactions?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Simulate binding to off-target kinases or GPCRs using Schrödinger Suite or AutoDock Vina .
  • Pharmacophore Screening : Map the compound’s hydrogen-bond donors/acceptors against databases like ChEMBL to identify potential off-targets .
  • Validate Predictions : Test in vitro against high-risk targets (e.g., serotonin receptors) via radioligand displacement assays .

What are the challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

  • Key Issues : Low yields in acetylation steps and racemization during ester hydrolysis.
  • Solutions :
    • Optimize coupling reagents (e.g., HATU vs. EDC) for the methylamino acetyl group .
    • Use flow chemistry for controlled reaction conditions during β-carboline formation .
    • Implement Quality-by-Design (QbD) principles to identify critical process parameters (CPPs) .

How does the compound’s fluorescence properties aid in cellular imaging studies?

Basic Research Question
The pyrido[3,4-b]indole core exhibits intrinsic fluorescence (λₑₓ 350 nm, λₑₘ 450 nm), enabling:

  • Subcellular Localization : Co-stain with organelle-specific dyes (e.g., MitoTracker) in confocal microscopy .
  • Quantitative Uptake : Measure fluorescence intensity via flow cytometry and correlate with intracellular concentration .

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